An In-depth Technical Guide to (R,S)-Boc-2-amino-tetradecanoic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to (R,S)-Boc-2-amino-tetradecanoic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S)-Boc-2-amino-tetradecanoic acid is a synthetic, N-terminally protected derivative of the 14-carbon saturated fatty acid, myristic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a crucial building block in peptide synthesis and medicinal chemistry.[1] This lipoamino acid's structure, combining a long aliphatic chain with an amino acid moiety, imparts unique properties that enhance the biological activity and stability of peptides and other biomolecules.[1] This guide provides a comprehensive overview of its structure, physicochemical properties, experimental protocols for its use, and its relevance in biological systems.
Structure and Properties
(R,S)-Boc-2-amino-tetradecanoic acid is a chiral compound existing as a racemic mixture of (R) and (S) enantiomers. The structure consists of a tetradecanoic acid backbone with an amino group at the alpha-position, which is protected by a Boc group.
Structure Diagram
Caption: Chemical structure of (R,S)-Boc-2-amino-tetradecanoic acid.
Physicochemical Properties
The key physicochemical properties of (R,S)-Boc-2-amino-tetradecanoic acid are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 129850-62-0 | [1] |
| Molecular Formula | C₁₉H₃₇NO₄ | [1] |
| Molecular Weight | 343.51 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 56-63 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of (R,S)-Boc-2-amino-tetradecanoic acid are crucial for its effective use in research and development.
Synthesis of (R,S)-Boc-2-amino-tetradecanoic acid
A general and widely used method for the N-protection of amino acids is the reaction with di-tert-butyl dicarbonate ((Boc)₂O) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) under basic conditions.
Protocol using Di-tert-butyl Dicarbonate ((Boc)₂O)
-
Dissolution: Dissolve 2-aminotetradecanoic acid in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[2]
-
Basification: Add a base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), to the solution to deprotonate the amino group.[2][3]
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) and extract the product with an organic solvent like ethyl acetate.[4]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]
Synthesis Workflow
Caption: General workflow for the synthesis of Boc-protected amino acids.
Purification
The crude product can be purified by several methods, with flash chromatography and recrystallization being the most common.
Flash Chromatography Protocol
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.[5]
-
Column Packing: Prepare a silica gel column.[6]
-
Loading: Load the sample onto the column.
-
Elution: Elute the compound using a solvent system with increasing polarity, for example, a gradient of ethyl acetate in hexane.[5]
-
Fraction Collection: Collect fractions and monitor by TLC to identify the pure product.[5]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[5]
Recrystallization Protocol
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Precipitation: Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" a solvent.
-
Drying: Dry the crystals under vacuum.
Analytical Characterization
The structure and purity of the final product are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine protons of the Boc group, a multiplet for the alpha-proton, and signals corresponding to the long alkyl chain.
-
¹³C NMR: Characteristic signals would include the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, and a series of signals for the carbons of the tetradecanoyl chain.
-
HPLC: Reversed-phase HPLC can be used to assess the purity of the compound.
Biological Significance and Signaling Pathway
While (R,S)-Boc-2-amino-tetradecanoic acid is primarily a synthetic intermediate, its deprotected form, 2-aminotetradecanoic acid (a myristic acid derivative), is of significant biological interest. The covalent attachment of a myristoyl group to the N-terminal glycine of proteins is a crucial post-translational modification known as N-myristoylation.[7] This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[7][8]
The general mechanism of N-myristoylation is a well-established signaling pathway.
N-Myristoylation Signaling Pathway
Caption: The enzymatic pathway of protein N-myristoylation.
This pathway is critical for the function of numerous proteins involved in cellular signaling, including G proteins and non-receptor tyrosine kinases.[9] The attachment of the myristoyl group increases the hydrophobicity of the protein, facilitating its association with cellular membranes where it can participate in signaling complexes.[9]
Applications in Research and Drug Development
(R,S)-Boc-2-amino-tetradecanoic acid is a versatile tool with a range of applications:
-
Peptide Synthesis: It serves as a key building block for the synthesis of peptides containing an N-terminal myristoyl group. These modified peptides are used to study protein myristoylation and its role in cellular processes.[1]
-
Drug Development: The unique structure allows for modifications that can enhance the efficacy and selectivity of drug candidates.[1] The lipophilic nature of the tetradecanoyl chain can improve membrane permeability and bioavailability of peptide-based drugs.
-
Biotechnology: It is used in the production of bioconjugates, which are essential for creating targeted therapies and diagnostic tools.[10]
-
Neuroscience Research: The compound is utilized in studies related to neuropeptides, contributing to the understanding of neurological functions.[10]
-
Cosmetic Formulations: Due to its biocompatibility, it finds applications in cosmetic products aimed at skin repair.[10]
Conclusion
(R,S)-Boc-2-amino-tetradecanoic acid is a valuable synthetic building block for researchers in chemistry, biology, and medicine. Its unique lipoamino acid structure provides a means to introduce a myristoyl group into peptides and other molecules, enabling the study of N-myristoylation and the development of novel therapeutics with enhanced properties. The experimental protocols and biological context provided in this guide offer a solid foundation for the effective utilization of this compound in advanced research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Myristoylation - Wikipedia [en.wikipedia.org]
- 8. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
